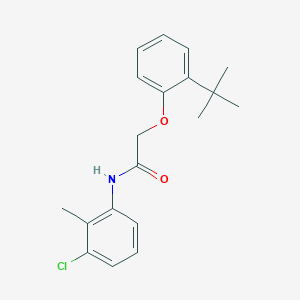
1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. This compound is a potent antagonist of the dopamine D1 and D2 receptors, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide involves the inhibition of dopamine signaling in the brain. This compound acts as a competitive antagonist of the dopamine D1 and D2 receptors, which reduces the activity of these receptors and leads to a decrease in dopamine release.
Biochemical and Physiological Effects
Studies have shown that 1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has several biochemical and physiological effects, including the modulation of dopamine signaling, the regulation of neuronal activity, and the modulation of synaptic plasticity. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide in lab experiments is its high potency and selectivity for the dopamine D1 and D2 receptors. This compound can be used to study the role of dopamine signaling in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on 1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide. One of the main areas of research is the development of more potent and selective dopamine receptor antagonists that can be used for the treatment of various neurological and psychiatric disorders. Another area of research is the investigation of the potential therapeutic effects of this compound in animal models of Parkinson's disease and drug addiction. Finally, the development of novel drug delivery systems for this compound may also be an area of future research.
Synthesis Methods
The synthesis of 1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide involves several steps, including the reaction of piperidine with 4-chlorobutyronitrile, followed by the reaction of the resulting compound with 1,3-benzodioxole-5-carboxaldehyde. The final step involves the reaction of the intermediate product with cyclopropylamine to yield the desired compound.
Scientific Research Applications
1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction. Studies have shown that this compound has a high affinity for the dopamine D1 and D2 receptors, which are involved in the regulation of mood, cognition, and movement.
properties
IUPAC Name |
1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c26-22(23-18-4-5-18)16-6-12-25(13-7-16)19-8-10-24(11-9-19)14-17-2-1-3-20-21(17)28-15-27-20/h1-3,16,18-19H,4-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMLXDUZWDGOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)CC4=C5C(=CC=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5233028.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
![3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B5233035.png)
![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)
![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)
![2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5233058.png)
![diethyl [3-(4-methoxyphenoxy)propyl]malonate](/img/structure/B5233064.png)
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)

![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233092.png)
![2-(benzoylamino)-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5233098.png)

![2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B5233113.png)